molecular formula C54H60O18 B159886 Thielocin A1beta CAS No. 134892-23-2

Thielocin A1beta

Cat. No. B159886
M. Wt: 997 g/mol
InChI Key: DEUPNPRGHXXEHM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Thielocin A1beta is a natural product that is produced by the bacterium Streptomyces. It is a member of the thiolactone family of compounds and has been found to have a number of interesting properties that make it of interest to scientists in a variety of fields. In

Mechanism Of Action

The mechanism of action of Thielocin A1beta is not fully understood, but it is believed to work by inhibiting the growth of bacteria and cancer cells. It has also been found to have anti-inflammatory properties, which may contribute to its therapeutic effects.

Biochemical And Physiological Effects

Thielocin A1beta has been found to have a number of biochemical and physiological effects. It has been shown to inhibit the growth of a variety of different bacteria and cancer cells, and it has also been found to have anti-inflammatory properties. Thielocin A1beta has also been found to have potential as a therapeutic agent for a number of different diseases, including cancer and infectious diseases.

Advantages And Limitations For Lab Experiments

Thielocin A1beta has a number of advantages and limitations for use in lab experiments. One advantage is that it is a natural product, which means that it is less likely to have toxic side effects than synthetic compounds. However, the synthesis of Thielocin A1beta is a complex process, which can make it difficult to obtain in large quantities. Additionally, Thielocin A1beta has a relatively short half-life, which can make it difficult to study in vivo.

Future Directions

There are a number of future directions for research on Thielocin A1beta. One area of interest is the development of new synthesis methods that can produce Thielocin A1beta more efficiently. Another area of interest is the development of new therapeutic applications for Thielocin A1beta, particularly in the areas of cancer and infectious diseases. Additionally, there is a need for further research into the mechanism of action of Thielocin A1beta, which could help to identify new therapeutic targets.

Synthesis Methods

The synthesis of Thielocin A1beta is a complex process that involves the use of several different chemical reactions. The first step in the synthesis process is the production of the precursor molecule, which is then converted into Thielocin A1beta through a series of chemical reactions. The synthesis of Thielocin A1beta is a challenging process, and it requires a high level of expertise in organic chemistry.

Scientific Research Applications

Thielocin A1beta has been the subject of a significant amount of scientific research due to its unique properties. It has been found to have antimicrobial, antitumor, and anti-inflammatory properties, making it of interest to researchers in a variety of fields. Thielocin A1beta has also been found to have potential as a therapeutic agent for a number of different diseases, including cancer and infectious diseases.

properties

CAS RN

134892-23-2

Product Name

Thielocin A1beta

Molecular Formula

C54H60O18

Molecular Weight

997 g/mol

IUPAC Name

4-[4-[7-(4-carboxy-3-methoxy-2,5,6-trimethylphenoxy)carbonyl-4,4a-dihydroxy-6-methoxy-3,4,5,8,9a-pentamethyl-1-oxo-9H-xanthene-2-carbonyl]oxy-2-methoxy-3,5,6-trimethylbenzoyl]oxy-2-methoxy-3,5,6-trimethylbenzoic acid

InChI

InChI=1S/C54H60O18/c1-20-23(4)38(27(8)42(65-15)33(20)47(56)57)69-49(60)35-22(3)25(6)40(29(10)44(35)67-17)71-51(62)37-31(12)53(14,63)54(64)52(13,46(37)55)19-32-26(7)36(45(68-18)30(11)41(32)72-54)50(61)70-39-24(5)21(2)34(48(58)59)43(66-16)28(39)9/h63-64H,19H2,1-18H3,(H,56,57)(H,58,59)

InChI Key

DEUPNPRGHXXEHM-UHFFFAOYSA-N

SMILES

CC1=C(C(=C(C(=C1C(=O)O)OC)C)OC(=O)C2=C(C(=C(C(=C2C)C)OC(=O)C3=C(C(C4(C(C3=O)(CC5=C(C(=C(C(=C5O4)C)OC)C(=O)OC6=C(C(=C(C(=C6C)C)C(=O)O)OC)C)C)C)O)(C)O)C)C)OC)C

Canonical SMILES

CC1=C(C(=C(C(=C1C(=O)O)OC)C)OC(=O)C2=C(C(=C(C(=C2C)C)OC(=O)C3=C(C(C4(C(C3=O)(CC5=C(C(=C(C(=C5O4)C)OC)C(=O)OC6=C(C(=C(C(=C6C)C)C(=O)O)OC)C)C)C)O)(C)O)C)C)OC)C

Other CAS RN

134933-42-9

synonyms

thielocin A1 beta
thielocin A1beta

Origin of Product

United States

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